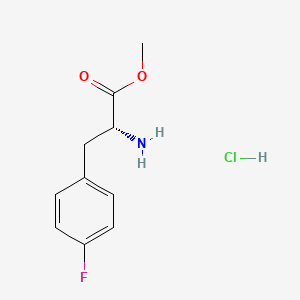

(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

説明

Nomenclature and Structural Analysis

Systematic IUPAC Nomenclature and Stereochemical Designation

The compound’s IUPAC name is (R)-methyl 2-amino-3-(4-fluorophenyl)propanoate;hydrochloride . Its molecular formula is C₁₀H₁₃ClFNO₂ , with a molecular weight of 233.67 g/mol . The hydrochloride salt form arises from the protonation of the amino group, enhancing solubility and stability.

The stereochemical designation (R) refers to the absolute configuration of the chiral center at the α-carbon (C2) of the propanoate backbone. This configuration is determined using the Cahn-Ingold-Prelog priority rules, where the substituents are ranked as follows:

- Amino group (–NH₂)

- 4-Fluorophenyl group

- Methyl ester (–OCH₃)

- Hydrogen

The R configuration indicates a counterclockwise arrangement of these groups when viewed from the lowest-priority hydrogen atom.

Comparative Analysis of Enantiomeric Forms (D/L vs. R/S Configuration)

The compound exists as two enantiomers: (R)-enantiomer (CAS 176896-72-3) and (S)-enantiomer (CAS 64231-55-6). These enantiomers are non-superimposable mirror images, differing in their spatial arrangements.

Key Observations :

Structural Characterization Through X-ray Crystallography and NMR Spectroscopy

X-ray Crystallography

While explicit X-ray data for this compound is not publicly available, its structural integrity is inferred from analogous fluorinated phenylalanine derivatives. Key features include:

- Planar 4-fluorophenyl ring engaged in π-π stacking interactions.

- Hydrogen bonding between the amino group and hydrochloride counterion.

- Chiral center geometry confirming the R configuration.

NMR Spectroscopy

The compound’s structure is validated through ¹H NMR and ¹³C NMR . Representative signals include:

19F NMR would show a singlet at δ -109 ppm for the fluorine atom, confirming its para-substitution on the phenyl ring.

特性

IUPAC Name |

methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEHCZJLZDLUAW-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718522 | |

| Record name | Methyl 4-fluoro-D-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176896-72-3 | |

| Record name | D-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176896-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluoro-D-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 176896-72-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with ®-phenylalanine.

Fluorination: The phenyl ring is fluorinated using a suitable fluorinating agent such as Selectfluor.

Esterification: The carboxyl group of the fluorinated phenylalanine is esterified using methanol in the presence of an acid catalyst like sulfuric acid.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for fluorination and esterification steps to enhance efficiency and yield.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Pharmaceutical Development

(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a significant intermediate in synthesizing pharmaceuticals, particularly for neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for drug development targeting conditions such as depression and anxiety. The compound's interaction with serotonin and norepinephrine pathways suggests potential antidepressant properties, warranting further investigation into its efficacy and mechanism of action in clinical settings .

Biochemical Research

In biochemical studies, this compound is utilized to investigate amino acid metabolism and protein synthesis. Its role in cellular processes is crucial for understanding various diseases, including metabolic disorders and cancer. Researchers have employed this compound to explore the effects of amino acid derivatives on cell growth and proliferation, providing insights into therapeutic strategies for targeting these pathways .

Material Science

The unique chemical properties of this compound extend to material science applications. It is used in formulating advanced materials such as polymers and coatings. The compound enhances the durability and performance of these materials due to its structural characteristics, making it valuable in developing high-performance products .

Diagnostic Applications

This compound is also being explored for its potential in diagnostic applications. Researchers utilize this compound in developing diagnostic tools and assays that detect specific biomarkers related to cancer and other diseases. Its ability to interact with biological systems may improve early detection methods, thereby enhancing diagnostic accuracy .

Agrochemical Formulations

In the field of agrochemicals, this compound is investigated for its potential to enhance the efficacy of pesticides and herbicides. By improving the performance of these chemicals, the compound contributes to more sustainable agricultural practices, aligning with current trends toward environmentally friendly solutions .

作用機序

The mechanism of action of ®-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

類似化合物との比較

Comparison with Structurally Similar Compounds

Ester Group Variations

(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride

- Molecular Formula: C₁₁H₁₅ClFNO₂ (inferred from structure).

- Key Difference : Ethyl ester replaces the methyl group.

- It is priced at €60–477 per 100 mg–1 g, reflecting its use in fine chemical synthesis .

Methyl vs. Ethyl Esters

| Property | Methyl Ester (Target) | Ethyl Ester |

|---|---|---|

| Molecular Weight | 233.67 g/mol | ~247.5 g/mol (estimated) |

| Purity Availability | Up to 99.999% | 97% (ACE Biolabs) |

| Price (1g) | Not specified | €477 |

Substituent Variations on the Phenyl Ring

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

- Key Difference: Nitro (-NO₂) replaces fluorine (-F).

- Impact: The nitro group is strongly electron-withdrawing, enhancing reactivity in reduction reactions (e.g., conversion to amines via NaBH₄) . This makes it a precursor for amino-substituted intermediates.

(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride

- Key Difference : Methoxy (-OCH₃) replaces fluorine.

- Impact : Methoxy is electron-donating, increasing electron density on the phenyl ring. This alters π-π stacking interactions and may enhance binding affinity in receptor-targeted drug candidates .

(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate Dihydrochloride

- Key Difference: Amino (-NH₂) replaces fluorine.

- Impact: The amino group introduces basicity and hydrogen-bonding capacity, improving water solubility. Storage requires an inert atmosphere due to oxidative sensitivity .

Substituent Electronic Effects

Stereochemical Variants

(S)-Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride

Extended Aromatic Systems

Methyl 2-amino-3-(4-methoxy-biphenyl-4-yl)propanoate Hydrochloride

- Key Difference : Biphenyl system with methoxy.

- Impact : Increased molecular weight and lipophilicity enhance membrane permeability but may reduce solubility. Such derivatives are explored in CNS drug development .

生物活性

(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of amino acid derivatives and is characterized by its structural features, including an amino group and a fluorophenyl moiety, which may influence its pharmacological properties.

- IUPAC Name : this compound

- Molecular Formula : C10H13ClFNO2

- Molecular Weight : 233.67 g/mol

- CAS Number : 201479-09-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity, making it a candidate for further exploration in drug development.

Antitumor Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit significant antitumor activity. For instance, a structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring can enhance cytotoxic effects against cancer cell lines. The incorporation of electron-withdrawing groups like fluorine has been shown to improve potency against various tumor types.

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat (Bcl-2) |

| Compound B | 1.98 ± 1.22 | A-431 |

This suggests that this compound might possess similar antitumor properties, warranting further investigation.

Neurotransmitter Modulation

The compound is also being studied for its potential effects on excitatory amino acid transporters (EAATs), which play a crucial role in neurotransmitter regulation in the central nervous system. Inhibition or modulation of these transporters can have therapeutic implications for conditions such as epilepsy and neurodegenerative diseases.

Study on Anticancer Properties

A recent publication explored the anticancer properties of various amino acid derivatives, including those structurally related to this compound. The study found that specific modifications could lead to enhanced activity against cancer cell lines, suggesting that this compound could be a promising candidate for further development as an anticancer agent .

Neuropharmacological Studies

Another line of research focused on the neuropharmacological effects of similar compounds on neurotransmitter systems. These studies indicated that alterations in the amino acid structure could significantly impact binding affinity and efficacy at neurotransmitter receptors, highlighting the potential for this compound to influence neurological pathways .

Q & A

Q. Basic

- HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers and quantify ee (>98% purity threshold) .

- NMR spectroscopy : H and F NMR verify structural integrity, with characteristic shifts for the fluorophenyl group (~-115 ppm for F) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 233.67) and rule out impurities .

- X-ray crystallography : Resolve absolute configuration, as demonstrated in related fluorophenyl derivatives .

How should this compound be stored to ensure long-term stability in experimental settings?

Q. Basic

- Storage conditions : Keep at -80°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .

- Solubility considerations : Prepare fresh solutions in anhydrous DMSO or methanol to avoid aggregation; pre-warm to 37°C and sonicate if precipitates form .

- Stability monitoring : Conduct periodic HPLC analyses to detect degradation products (e.g., free amino acid or demethylated derivatives) .

What experimental strategies mitigate challenges in controlling stereochemistry during synthesis?

Q. Advanced

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to favor the (R)-enantiomer during kinetic-controlled reactions .

- Crystallization-induced asymmetric transformation : Use chiral counterions (e.g., L-tartrate) to selectively crystallize the desired enantiomer .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track stereochemical changes in real time .

How can researchers reconcile discrepancies in reported biological activities between this compound and its structural analogs?

Q. Advanced

- Comparative SAR studies : Systematically vary substituents (e.g., replacing fluorine with bromine or methoxy groups) and assess receptor binding (e.g., via SPR assays) .

- Molecular docking simulations : Model interactions with target proteins (e.g., neurotransmitter receptors) to explain activity differences due to fluorine’s electron-withdrawing effects .

- Meta-analysis of published data : Cross-reference bioactivity datasets from analogs (e.g., 4-chloro or 4-nitro derivatives) to identify trends in substituent effects .

What methodologies are recommended for studying this compound’s interactions with biological targets?

Q. Advanced

- Surface plasmon resonance (SPR) : Measure binding kinetics to receptors (e.g., GABA) with immobilized protein surfaces .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes to identify critical binding motifs (e.g., fluorophenyl hydrophobic pockets) .

How should researchers handle structural analogs with conflicting reactivity or bioactivity data?

Q. Advanced

- Controlled substitution studies : Synthesize analogs with single-variable changes (e.g., 4-fluoro vs. 2-fluoro substitution) to isolate substituent effects .

- Cross-validation assays : Test analogs in parallel using standardized protocols (e.g., enzyme inhibition assays at fixed concentrations) to minimize inter-lab variability .

- Data normalization : Use relative activity indices (RAI) to compare potency across analogs, adjusting for solubility and purity differences .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid dermal exposure (H315/H319 hazards) .

- Ventilation : Use fume hoods during weighing or solubilization to prevent inhalation of fine particles (H335) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .

How can researchers address contradictions in data from studies using similar fluorophenyl derivatives?

Q. Advanced

- Meta-regression analysis : Identify confounding variables (e.g., solvent polarity, assay pH) that influence reported bioactivities .

- Replicate key experiments : Reproduce seminal studies under identical conditions to validate findings .

- Collaborative data sharing : Use platforms like PubChem to aggregate and compare datasets, highlighting outliers for further investigation .

What computational tools predict the compound’s reactivity and guide synthetic modifications?

Q. Advanced

- DFT calculations : Model reaction pathways (e.g., ester hydrolysis) to predict regioselectivity and optimize catalysts .

- Machine learning (ML) : Train models on existing fluorophenyl derivative datasets to recommend substituents for enhanced bioactivity .

- Solvent effect simulations : Use COSMO-RS to screen solvent systems for improved yield and stereocontrol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。